1-(2-Methyl-6-nitrophenyl)piperidin-2-one

Description

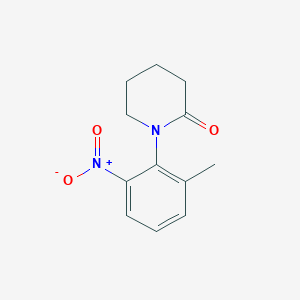

1-(2-Methyl-6-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a nitro group and a methyl group attached to the phenyl ring, which is further connected to a piperidin-2-one moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

1-(2-methyl-6-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-9-5-4-6-10(14(16)17)12(9)13-8-3-2-7-11(13)15/h4-6H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXMOBCFXJNHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-nitrophenyl)piperidin-2-one typically involves the condensation of 2-methyl-6-nitrobenzaldehyde with piperidine, followed by oxidation to form the piperidin-2-one structure. One common method involves the use of sodium chlorite as an oxidizing agent under a carbon dioxide atmosphere . The reaction conditions are generally mild, and the process can be carried out efficiently with high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purification of the final product is typically achieved through recrystallization or simple slurry methods, avoiding the need for complex chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The piperidin-2-one moiety can be reduced to a piperidine ring.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Sodium chlorite, carbon dioxide atmosphere.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 1-(2-Methyl-6-aminophenyl)piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Some notable applications include:

- Antidepressant Activity : Research indicates that derivatives of piperidinone compounds exhibit significant antidepressant effects in animal models.

- Analgesic Properties : Studies have shown that these compounds can modulate pain perception, making them candidates for pain management therapies.

Biological Research

1-(2-Methyl-6-nitrophenyl)piperidin-2-one is studied for its interactions with biological systems:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to potential treatments for metabolic disorders.

- Cellular Mechanisms : Investigations into how this compound affects cellular signaling pathways have revealed its role in apoptosis and cell proliferation.

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules:

- Reagent in Chemical Reactions : It is used in various chemical transformations due to its reactive functional groups.

- Building Block for Drug Development : Its unique structure allows for modifications that can lead to novel pharmaceuticals.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various piperidinone derivatives, including this compound. The results demonstrated significant improvement in depressive-like behaviors in rodent models, suggesting a potential pathway for developing new antidepressants.

Case Study 2: Enzyme Inhibition

Research conducted by the Institute of Pharmaceutical Sciences focused on the enzyme inhibition properties of this compound. The study found that it effectively inhibited the activity of certain enzymes linked to cancer progression, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidin-2-one moiety may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(2-Nitrophenyl)piperidin-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.

1-(4-Nitrophenyl)piperidin-2-one: The nitro group is positioned differently, leading to variations in chemical behavior and applications.

1-(2-Methylphenyl)piperidin-2-one:

Uniqueness

1-(2-Methyl-6-nitrophenyl)piperidin-2-one is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

Overview

1-(2-Methyl-6-nitrophenyl)piperidin-2-one, with the CAS number 1206133-57-4, is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound includes a piperidine ring substituted with a nitrophenyl group, which is pivotal for its biological activity. The presence of the nitro group enhances the electron-withdrawing properties of the aromatic ring, potentially affecting its reactivity and interaction with biological macromolecules.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties . A study focused on thiosemicarbazone derivatives containing similar structural motifs demonstrated that these compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: In vitro assays revealed that derivatives of piperidine compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity. Further structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance efficacy against specific cancer types.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Research indicates that similar piperidine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| Piperidine Derivative A | S. aureus | 8 µg/mL |

| Piperidine Derivative B | Pseudomonas aeruginosa | 16 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those linked to cancer cell growth and proliferation.

- Receptor Modulation: It has been suggested that this compound could modulate receptor activities, influencing signaling pathways critical for cell survival and apoptosis.

- DNA Interaction: Preliminary studies indicate potential intercalation with DNA, leading to disruption of replication processes in rapidly dividing cells.

Toxicity and Safety Profile

Toxicological evaluations are crucial for determining the safety profile of new compounds. Early assessments suggest that while some piperidine derivatives exhibit low toxicity in vitro, further in vivo studies are essential to establish comprehensive safety data. Parameters such as hepatotoxicity and mutagenicity are being investigated in ongoing research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.